DL-Methioninol

Description

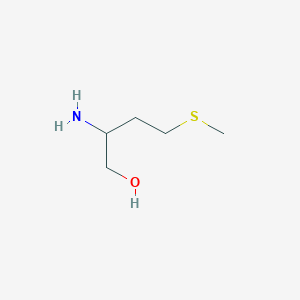

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951606 | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-83-0, 16720-80-2, 2899-37-8 | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylthio)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16720-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of DL-Methioninol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

DL-Methioninol, the alcohol analogue of the essential amino acid DL-methionine, is a versatile chiral building block with significant applications in pharmaceutical synthesis, asymmetric catalysis, and materials science. Its unique structural features, comprising a primary alcohol, a primary amine, and a flexible thioether side chain, impart a distinct set of chemical properties that are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, reactivity, and stability. Furthermore, this guide details established protocols for its synthesis and analysis, offering a valuable resource for researchers and professionals engaged in its use.

Introduction: Unveiling this compound

This compound, systematically named (±)-2-amino-4-(methylthio)-1-butanol, is a racemic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its structural relationship to DL-methionine, an essential amino acid, makes it a biocompatible and stereochemically rich scaffold. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it a valuable tool in the design and development of novel chemical entities. This guide aims to provide a detailed exploration of its chemical nature, moving beyond basic identifiers to offer practical insights for its application in a research and development setting.

Physicochemical Properties

A thorough understanding of the fundamental physical properties of this compound is paramount for its effective handling, storage, and application in various experimental setups. These properties dictate its behavior in different solvent systems and its response to changes in temperature and pressure.

General Characteristics

This compound is typically encountered as a light yellowish or colorless, viscous oil at room temperature.[1][2][3] Its oily nature is a direct consequence of its relatively low melting point and the presence of functional groups capable of intermolecular hydrogen bonding.

Tabulated Physical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 16720-80-2 | [1][3][4][5][6][7] |

| Molecular Formula | C₅H₁₃NOS | [1][2][5][6] |

| Molecular Weight | 135.23 g/mol | [5][6] |

| Appearance | Light yellowish or colorless viscous oil | [1][2][3] |

| Melting Point | 31 °C | [4] |

| Boiling Point | 270.2 °C at 760 mmHg | [4] |

| Density | 1.068 g/cm³ | [4] |

Chemical Structure and Spectroscopic Profile

The chemical structure of this compound is the foundation of its reactivity and function. Spectroscopic analysis provides the empirical data necessary to confirm this structure and assess the purity of the compound.

Molecular Structure

This compound possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers, (R)- and (S)-methioninol. The "DL" designation indicates that the compound is a racemic mixture of these two enantiomers.

Caption: Chemical structure of this compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the thioether group, the methylene protons adjacent to the sulfur and the alcohol, the methine proton at the chiral center, and the protons of the amine and hydroxyl groups. The latter two may appear as broad singlets and their chemical shifts can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environments (e.g., the carbon attached to the oxygen will be downfield).

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to display characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the region of 3200-3500 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations (approximately 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 135). Fragmentation patterns would be expected to arise from the cleavage of the C-C bonds and the loss of functional groups.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three primary functional groups: the primary amine, the primary alcohol, and the thioether.

Reactions of the Amine Group

The primary amine in this compound is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Reactions of the Alcohol Group

The primary alcohol group can participate in reactions such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.

Reactions of the Thioether Group

The sulfur atom in the thioether linkage is susceptible to:

-

Oxidation: The thioether can be oxidized to a sulfoxide and further to a sulfone. This is a common metabolic pathway for methionine-containing compounds and a key consideration for stability.[8]

-

Alkylation: The sulfur atom can act as a nucleophile to form sulfonium salts.

Caption: Key chemical reactions of this compound.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

-

Oxidative Stability: The thioether group is the most sensitive part of the molecule to oxidation. Exposure to air and light can lead to the formation of methionine sulfoxide and methionine sulfone.[8] Therefore, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in light-resistant containers.

-

Thermal Stability: While specific data for this compound is limited, compounds of this nature can be susceptible to degradation at elevated temperatures.

-

Recommended Storage: For long-term storage, it is advisable to keep this compound at low temperatures, typically between 0 and 8°C.[1][3]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and desired purity levels.

Synthesis of this compound via Reduction of DL-Methionine

A common method for the preparation of amino alcohols is the reduction of the corresponding amino acid.

Principle: The carboxylic acid functionality of DL-methionine is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane complexes.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Addition of DL-Methionine: Slowly add a solution or suspension of DL-methionine in anhydrous THF to the stirred suspension of the reducing agent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting precipitate and wash it thoroughly with THF or another suitable solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of this compound.

Analytical Methods for Characterization

Accurate analytical methods are essential for confirming the identity and purity of synthesized or purchased this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector (after derivatization) or a mass spectrometer. Purity of ≥ 99% can be determined by HPLC.[1][2][3]

-

Gas Chromatography (GC): Due to the low volatility of this compound, derivatization is typically required before GC analysis. The amine and alcohol groups can be derivatized to form more volatile esters or silyl ethers.

Applications in Research and Development

This compound's unique chemical structure has led to its use in a variety of research and development areas:

-

Pharmaceutical Synthesis: It serves as a chiral precursor for the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.[1]

-

Asymmetric Catalysis: The enantiomerically pure forms of methioninol can be used as ligands for metal catalysts in asymmetric synthesis.

-

Biochemical Research: It is used in studies of protein synthesis and metabolism, providing insights into cellular processes.[1]

-

Material Science: The functional groups of this compound allow for its incorporation into polymers and other materials to impart specific properties.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for the closely related DL-methionine, potential hazards may include skin and eye irritation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of any vapors and prevent contact with skin and eyes. Use in a well-ventilated area.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical entity with a rich set of properties that make it a powerful tool for researchers and professionals in the fields of drug discovery, chemical synthesis, and beyond. This guide has provided a detailed overview of its core chemical characteristics, from its fundamental physical properties to its reactivity and stability. By understanding these properties and utilizing the outlined experimental approaches, scientists can effectively harness the potential of this compound in their research endeavors.

References

- MOLBASE. This compound. [Link]

- PANGOO.

- The International Pharmacopoeia. DL-Methionine (DL-Methioninum). [Link]

- Indis NV.

- Carl Roth.

- INDOFINE Chemical Company, Inc. This compound | 16720-80-2. [Link]

- GL Biochem. Why choose GL Biochem. [Link]

- Organic Syntheses. DL-Methionine. [Link]

- Advent Chembio. High-Purity Chemicals this compound 97% Online. [Link]

- LookChem. This compound CAS NO.16720-80-2 - BOC Sciences. [Link]

- ResearchGate.

- European Union Reference Laboratory for Feed Additives.

- Journal of American Science. Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its Antioxidant Activity. [Link]

- PubMed. Determination of L-methionine-dl-sulphoxide in tissue extracts. [Link]

- Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

- Carl Roth.

- NIST WebBook. DL-Methionine. [Link]

- INDOFINE Chemical Company, Inc.

- PubChem. L-Methionine. [Link]

- NIST WebBook. D-Methionine. [Link]

- RSC Publishing. The synthesis of α-amino-acids. Part I. dl-Methionine. [Link]

- Santa Cruz Biotechnology. This compound | CAS 16720-80-2 | SCBIO. [Link]

- Google Patents.

- PubMed. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. [Link]

- ResearchGate. How long is L-methionine stable in a solution? [Link]

Sources

- 1. DL-Methionine(59-51-8) 1H NMR [m.chemicalbook.com]

- 2. DL-Methionine [webbook.nist.gov]

- 3. [Synthesis and characterization of stereoregular poly(D-methionyl-L-methionine) and poly(L-methionyl-D-methionyl-L-methionine) (author's transl)]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. scbt.com [scbt.com]

- 5. Tuning crystallization and stability of the metastable polymorph of dl-methionine by a structurally similar additive - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. DL-METHIONINE SULFONE(820-10-0) 1H NMR spectrum [chemicalbook.com]

- 7. Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route [scielo.org.co]

- 8. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.who.int [cdn.who.int]

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Methioninol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol, the racemic amino alcohol derivative of the essential amino acid methionine, serves as a pivotal chiral building block in synthetic chemistry and pharmaceutical development. Its utility is intrinsically linked to its stereochemical nature, comprising an equimolar mixture of D- and L-enantiomers. This guide provides a comprehensive examination of the core structural features, stereoisomerism, synthesis, and chiral resolution of this compound. We will delve into the causality behind the critical need for enantiomerically pure forms in biological applications and present methodologies for their preparation, offering field-proven insights for professionals in drug discovery and chemical synthesis.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule featuring both an amino and a primary alcohol group.[1] It is derived from DL-methionine, a sulfur-containing essential amino acid that plays a crucial role in numerous metabolic pathways, including protein synthesis and methylation.[2][3][4] As a synthetic derivative, this compound carries the core structural and chiral information of its parent amino acid into the realm of organic synthesis.

The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the Dextrorotatory (D) and Levorotatory (L) enantiomers.[5] In the context of drug development and biochemical research, the stereochemistry of a molecule is paramount. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit high stereoselectivity, meaning they interact differently with each enantiomer of a chiral compound. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive, less active, or even responsible for adverse effects.[6] This fundamental principle underscores the importance of understanding and controlling the stereochemistry of chiral synthons like methioninol.

This guide will explore the structural and stereochemical properties of this compound, methods for obtaining its enantiomerically pure forms, and its applications as a valuable precursor in the synthesis of complex molecular targets.

Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and physical characteristics. It is systematically named (RS)-2-Amino-4-(methylthio)-1-butanol.[1] The presence of a stereocenter at the second carbon atom (C2) gives rise to its stereoisomerism.

Molecular Structure

The structure of this compound consists of a four-carbon butanol backbone with an amino group at the C2 position and a methylthioethyl group at the C4 position.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BIOSYNTHESIS OF METHIONINE | PPTX [slideshare.net]

- 3. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine - Wikipedia [en.wikipedia.org]

- 5. What Are L-, D-, and DL-Amino Acids? | Amino Acids Explained | Amino Acids | The Ajinomoto Group Global Website - Eat Well, Live Well. [ajinomoto.com]

- 6. Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of DL-Methioninol from DL-Methionine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of DL-Methioninol, a valuable amino alcohol, through the reduction of its parent amino acid, DL-Methionine. Addressed to an audience of researchers, chemists, and drug development professionals, this document delves into the core principles of carboxylic acid reduction, compares prominent synthetic methodologies, and provides detailed experimental protocols. The narrative emphasizes the causality behind procedural choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles. Key reaction mechanisms and workflows are visualized using diagrams to enhance comprehension, and quantitative data are summarized for comparative analysis.

Introduction: The Significance of this compound

This compound [CAS: 16720-80-2] is the corresponding amino alcohol of the essential amino acid DL-Methionine.[1][2] Its unique structure, featuring a primary alcohol, a primary amine, and a thioether moiety, makes it a versatile chiral building block and a precursor in various fields. In pharmaceutical development, this compound serves as a key intermediate for synthesizing compounds targeting metabolic disorders and for the development of novel antibiotics and anti-cancer agents.[3][4][5] Its antioxidant properties also lend to its use in cosmetic and skincare formulations.[3]

The synthesis of this compound from the readily available and inexpensive DL-Methionine is a fundamental transformation involving the reduction of a carboxylic acid to a primary alcohol. This guide explores the primary chemical strategies to achieve this conversion efficiently and safely.

Theoretical Foundation: The Challenge of Carboxylic Acid Reduction

The direct reduction of a carboxylic acid is a thermodynamically challenging process. The primary obstacle is the acidic nature of the carboxyl proton. Strong hydride reagents, which are potent bases, will first engage in an acid-base reaction to deprotonate the carboxylic acid.[6][7] This forms a carboxylate anion, which is resonance-stabilized and electron-rich. This high electron density on the carboxylate group repels the incoming nucleophilic hydride (H⁻), rendering the carbonyl carbon significantly less electrophilic and resistant to attack.

Therefore, successful reduction requires highly reactive reducing agents or strategies that can activate the carboxyl group to overcome this energetic barrier.

Synthetic Strategies and Mechanistic Insights

The conversion of DL-Methionine to this compound is primarily achieved through direct reduction. The choice of reducing agent is the most critical experimental parameter, dictating the reaction conditions, safety protocols, and overall efficiency.

Method 1: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing nearly all carbonyl-containing functional groups, including carboxylic acids.[8][9] Its high reactivity makes it a reliable choice for this transformation, though it necessitates stringent safety measures.

Causality and Mechanism: The reduction proceeds through a multi-step mechanism that overcomes the inherent stability of the carboxylate anion.[7][10]

-

Deprotonation: The first equivalent of hydride acts as a base, reacting with the acidic proton of DL-Methionine to form hydrogen gas and a lithium aluminum carboxylate complex.[6][7]

-

Hydride Attack: Despite the negative charge, the aluminum species coordinates to the carboxylate oxygens, activating the carbonyl carbon. A second hydride equivalent then performs a nucleophilic attack on this activated carbonyl, forming a tetrahedral intermediate.[7][10]

-

Intermediate Collapse: This intermediate collapses, eliminating an aluminate species to form a transient aldehyde. The aldehyde is more reactive than the starting carboxylic acid and is immediately attacked by a third hydride equivalent.[6][9]

-

Final Alkoxide Formation: The attack on the aldehyde yields a lithium aluminum alkoxide intermediate.

-

Aqueous Workup: The reaction is carefully quenched with water and/or aqueous acid/base to protonate the alkoxide, yielding the final product, this compound, and precipitating the aluminum byproducts as insoluble salts.[7][11]

Method 2: Direct Reduction with Modified Sodium Borohydride Systems

Sodium borohydride (NaBH₄) is a much milder and safer reducing agent than LiAlH₄. Under standard conditions (e.g., in methanol or ethanol), it readily reduces aldehydes and ketones but is unreactive towards carboxylic acids and esters.[12][13][14] However, its reactivity can be significantly enhanced by specific additives, providing a safer and more selective alternative to LAH.

Causality and Mechanism (NaBH₄/I₂ System): A well-documented method for reducing amino acids involves the combination of sodium borohydride with iodine (I₂).[15]

-

In Situ Borane Generation: NaBH₄ reacts with I₂ in an aprotic solvent like tetrahydrofuran (THF) to generate diborane (B₂H₆), which exists in equilibrium with borane (BH₃). Borane is a highly effective and selective reagent for reducing carboxylic acids.

-

Borane-Carboxylate Adduct Formation: The electrophilic borane coordinates to one of the lone pairs on the carbonyl oxygen of DL-Methionine, forming an acyl-oxyborane adduct. This coordination activates the carbonyl group.

-

Intramolecular Hydride Transfer: The activated complex undergoes intramolecular hydride transfers, ultimately reducing the carboxyl group.

-

Hydrolytic Workup: The resulting borate ester is hydrolyzed during workup (typically with methanol followed by aqueous acid) to release the final product, this compound.

This method avoids the use of pyrophoric LiAlH₄ and the vigorous evolution of hydrogen gas during the initial deprotonation step, representing a significant improvement in process safety.

Comparative Analysis of Synthetic Methods

The choice between these methodologies depends on factors such as available equipment, safety infrastructure, desired scale, and cost.

| Feature | Method 1: LiAlH₄ | Method 2: NaBH₄/I₂ |

| Primary Reagent | Lithium Aluminum Hydride | Sodium Borohydride, Iodine |

| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF |

| Key Advantage | High reactivity, very reliable | Greatly enhanced safety profile |

| Key Disadvantage | Extreme hazard (pyrophoric, water-reactive) | Higher reagent cost (Iodine) |

| Reaction Control | Requires careful temperature control (cooling) | More manageable, less exothermic |

| Workup | Hazardous quench, voluminous precipitates | Simpler, cleaner workup |

| Suitability | All scales, with appropriate engineering controls | Ideal for lab-scale and pilot-scale synthesis |

Experimental Protocols

Safety Precaution: All procedures must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) as these reactions are moisture-sensitive.

Protocol for Method 1: Reduction with LiAlH₄

This protocol is adapted from established procedures for the reduction of amino acids.[11]

-

Setup: Equip a 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum for additions.

-

Reagent Charging: Under a positive flow of nitrogen, charge the flask with lithium aluminum hydride (1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Add DL-Methionine (1.0 equivalent) in small portions over 30-45 minutes. Caution: This addition is exothermic and will result in the evolution of hydrogen gas. Ensure adequate venting.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 16-20 hours.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Carefully and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass in grams of LiAlH₄ used.

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Isolation: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Protocol for Method 2: Reduction with NaBH₄/I₂

This protocol is based on the method developed for the reduction of N-protected and unprotected amino acids.[15]

-

Setup: Equip a 3-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and an addition funnel.

-

Reagent Charging: Charge the flask with sodium borohydride (2.5 equivalents) and DL-Methionine (1.0 equivalent). Add anhydrous THF to form a suspension.

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Iodine Addition: Dissolve iodine (1.1 equivalents) in anhydrous THF and add it to the addition funnel. Add the iodine solution dropwise to the stirred suspension over 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 18-24 hours.

-

Quenching: Cool the mixture back to 0 °C and slowly add methanol dropwise until the gas evolution ceases.

-

Workup: Acidify the mixture with 1 M HCl, then basify with aqueous NaOH to pH > 12.

-

Extraction and Isolation: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude this compound. Purify via vacuum distillation.

Product Purification and Characterization

Independent of the synthetic method, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: Vacuum distillation is the most common method for purifying this compound, which is a viscous liquid or low-melting solid at room temperature.[11][15]

-

Characterization Techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure. Key signals include the disappearance of the carboxylic acid proton and the appearance of new protons corresponding to the -CH₂OH group.

-

FT-IR Spectroscopy: To verify the functional group transformation. Look for the disappearance of the broad O-H and C=O stretching bands of the carboxylic acid and the appearance of a new, strong, broad O-H stretching band for the alcohol around 3300 cm⁻¹.

-

Mass Spectrometry: To confirm the molecular weight (135.23 g/mol ).[1]

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[16]

-

Conclusion

The synthesis of this compound from DL-Methionine is a robust and essential transformation for obtaining a key pharmaceutical intermediate. While the classical approach using the powerful reagent lithium aluminum hydride is highly effective, its significant handling risks are a major drawback. Modern methods employing modified sodium borohydride systems, such as NaBH₄/I₂, offer a much safer, more controlled, and equally effective alternative, particularly well-suited for standard laboratory and scale-up environments. The selection of a specific protocol should be guided by a thorough assessment of safety infrastructure, reagent availability, and project scale. Rigorous purification and characterization are paramount to ensure the quality of the final product for its intended downstream applications.

References

- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- StudySmarter. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides.

- J&K Scientific LLC. (n.d.). This compound | 16720-80-2.

- OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺).

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Chemistry LibreTexts. (2015). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride.

- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Wikipedia. (n.d.). Sodium borohydride.

- ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?

- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.

- Organic Syntheses. (n.d.). DL-Methionine.

- Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols.

- Organic Syntheses. (n.d.). L-VALINOL.

- The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum).

- The Organic Chemistry Portal. (n.d.). Sodium Borohydride.

- Trade Science Inc. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Organic Chemistry: An Indian Journal, 7(5).

- PubMed. (1994). Reduction of DABS-L-methionine-dl-sulfoxide by protein methionine sulfoxide reductase from polymorphonuclear leukocytes: stereospecificity towards the l-sulfoxide.

- Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.

- J-Stage. (n.d.). It was already reported that the reduction of disulfide bonds in proteins with sodium borohydride was not favorable to prepare r.

- Pearson. (n.d.). Show how you would accomplish the following transformations. You may use any additional reagents you need. (c).

- PubMed. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes.

- Google Patents. (n.d.). BRPI0920882B1 - “Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD”.

- PubMed. (n.d.). Methionine in and out of proteins: targets for drug design.

- MDPI. (n.d.). DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides.

- Richard Turton. (n.d.). Production of dl-Methionine.

- PubMed. (2024). DL-Methionyl-DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides.

- The Poultry Site. (n.d.). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment.

Sources

- 1. scbt.com [scbt.com]

- 2. DL-Methionine [evonik.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-purity amino acids for pharmaceutical applications - Evonik Industries [healthcare.evonik.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. orgosolver.com [orgosolver.com]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 14. Sodium Borohydride [commonorganicchemistry.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. cdn.who.int [cdn.who.int]

DL-Methioninol: A Comprehensive Technical Guide for Advanced Research and Development

Introduction: Beyond the Amino Acid

In the landscape of pharmaceutical development and biochemical research, the strategic selection of molecular building blocks is paramount. While the proteinogenic amino acid DL-Methionine is widely recognized, its derivative, DL-Methioninol ((±)-2-Amino-4-(methylthio)-1-butanol), offers a unique and versatile platform for innovation. This guide provides an in-depth technical overview of this compound, moving beyond basic properties to explore its synthesis, mechanistic actions, and critical applications for researchers, chemists, and drug development professionals.

At its core, this compound is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry. The presence of a primary alcohol, a primary amine, and a flexible thioether side chain within a single small molecule provides a rich scaffold for chemical modification and targeted biological interaction. This document will elucidate the scientific principles and practical methodologies associated with this valuable compound.

Core Physicochemical Properties

A foundational understanding of a molecule's basic properties is the starting point for any serious application. This compound is typically supplied as a viscous, colorless to light yellowish oil, a physical state that hints at its hydrogen-bonding capabilities.

| Property | Value | Source(s) |

| CAS Number | 16720-80-2 | [1] |

| Molecular Formula | C₅H₁₃NOS | [1] |

| Molecular Weight | 135.23 g/mol | [1] |

| Appearance | Colorless to light yellowish viscous oil | |

| Storage | 0 - 8 °C, under inert atmosphere |

Synthesis and Chemical Reactivity

The primary route to this compound is through the chemical reduction of its parent amino acid, DL-Methionine. This transformation from a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis, yet the choice of reducing agent is critical to ensure chemoselectivity and high yield, preserving the integrity of the amine and thioether functionalities.

Synthetic Pathway: Conceptual Overview

The synthesis begins with the readily available DL-Methionine, which is produced industrially via adaptations of the Strecker synthesis, utilizing raw materials such as acrolein, methyl mercaptan, and hydrogen cyanide to generate the racemic amino acid. The subsequent reduction of the carboxylic acid is the key step to yield this compound.

Caption: Generalized synthetic route from industrial precursors to this compound.

Experimental Protocol: Reduction of DL-Methionine

As a Senior Application Scientist, it is understood that direct protocol execution requires a thorough, site-specific risk assessment. The following is an illustrative, field-proven methodology.

Objective: To reduce the carboxylic acid moiety of DL-Methionine to a primary alcohol.

Reagents & Equipment:

-

DL-Methionine

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

-

Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of DL-Methionine is prepared in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: The flask is cooled in an ice bath. The reducing agent (e.g., a 1 M solution of LiAlH₄ in THF) is added dropwise to the stirred suspension. Causality Note: The slow, cooled addition is critical to manage the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be gently refluxed to ensure complete conversion. The reaction progress is monitored by Thin Layer Chromatography (TLC), staining for the disappearance of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution while cooling in an ice bath. This procedure is crucial for safely decomposing any excess hydride reagent and precipitating aluminum salts.

-

Work-up & Isolation: The resulting slurry is filtered, and the solid salts are washed with additional THF. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous oil, is then purified, typically by column chromatography, to yield pure this compound.

Spectroscopic Characterization: A Structural Fingerprint

Characterization is a self-validating system for any synthesis. While a dedicated spectral database for this compound is not as common as for its parent amino acid, its structure allows for a confident prediction of key spectroscopic features.

| Technique | Expected Observations for this compound |

| ¹H NMR | -CH(NH₂)CH₂OH: Diastereotopic protons on the hydroxymethyl group will appear as two distinct multiplets. The adjacent methine proton will also be a multiplet. -CH₂CH₂S-: Two methylene groups appearing as multiplets. -SCH₃: A sharp singlet around 2.1 ppm. -OH, -NH₂: Broad singlets, exchangeable with D₂O. |

| ¹³C NMR | -CH₂OH: Signal around 65 ppm. -CH(NH₂)-: Signal around 55 ppm. -CH₂S- & -CH₂CH₂S-: Signals in the 30-40 ppm range. -SCH₃: Signal around 15 ppm. |

| FT-IR (neat) | O-H stretch: Broad peak ~3300 cm⁻¹. N-H stretch: Peaks in the 3300-3400 cm⁻¹ region, often overlapping with the O-H band. C-H stretch: Peaks just below 3000 cm⁻¹. C-O stretch: Strong peak around 1050 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z = 135. Key Fragments: Loss of CH₂OH (m/z = 104), and cleavage at the Cα-Cβ bond (m/z = 44 and 91) are characteristic fragmentation pathways for amino alcohols. |

Note: The spectral data for the parent compound, DL-Methionine, can be found in public databases such as the NIST WebBook for comparison.[2]

Core Applications & Mechanistic Insights

The utility of this compound spans from being a chiral building block to a bioactive modulator of ion channels.

Chiral Precursor in Drug Development

The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce side effects. This compound, as a racemic mixture, is an ideal starting material for chiral resolution or as a scaffold in asymmetric synthesis. The primary alcohol and amine groups serve as versatile handles for constructing more complex molecules, including unnatural amino acids and peptidomimetics that are crucial in modern drug design.

Caption: Role of this compound as a starting point for chiral drug synthesis.

Modulation of TREK-1 Potassium Channels

A compelling area of research is the activity of methionine derivatives as modulators of two-pore domain potassium (K2P) channels, specifically the TREK-1 channel. These channels are critical for setting the resting membrane potential in various cell types and are involved in processes like pain perception, neuroprotection, and anesthesia.

-

Mechanism of Action: Methionine and its derivatives have been shown to inhibit stretch-dependent K+ channels. The TREK-1 channel is mechanosensitive, and its activity is modulated by physical and chemical stimuli, including membrane stretch, lipids, pH, and temperature. The C-terminal domain of the TREK-1 protein is a critical region for integrating these diverse signals. Recent studies using cryo-electron microscopy have revealed allosteric binding sites for lipids that control channel gating. It is hypothesized that methioninol interacts with these allosteric sites or influences the local membrane environment, thereby stabilizing a closed or intermediate, non-conductive state of the channel.

-

Therapeutic Potential: The inhibition of TREK-1 channels can increase cellular excitability. This has implications for developing novel therapeutics. For instance, targeting TREK-1 is being explored for the treatment of depression and other neurological disorders. A recent study identified a novel, druggable allosteric pocket within an intermediate state of the TREK-1 channel, opening a new frontier for designing specific modulators.[3] this compound serves as a valuable chemical probe and a potential starting point for designing more potent and selective TREK-1 inhibitors.

Analytical Methodologies

Ensuring the purity and identity of this compound is crucial for reproducible research and development. Methodologies are often adapted from those used for other amino acids and amino alcohols.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typical. Detection can be achieved using UV-Vis (after derivatization with an agent like ninhydrin or OPA) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and identifying fractions during purification. A typical mobile phase would be a mixture of dichloromethane and methanol. Visualization is achieved using stains like ninhydrin (for the amine) or permanganate (for the alcohol and thioether).

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, its safety profile can be largely inferred from its parent compound, DL-Methionine.

-

Hazard Classification: DL-Methionine is generally not classified as a hazardous substance.[4][5] It is not expected to be acutely toxic, corrosive, or a skin/eye irritant under normal handling conditions. However, as with any chemical, direct contact should be avoided.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the thioether group.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (0-8 °C) to ensure long-term stability.

Conclusion

This compound emerges as a molecule of significant technical value, far exceeding its status as a simple derivative. Its utility as a chiral precursor provides a direct line to the stereochemically complex molecules required in modern drug discovery. Furthermore, its demonstrated bioactivity as a modulator of TREK-1 ion channels presents exciting opportunities for basic research and the development of novel therapeutics. This guide has provided the foundational knowledge—from synthesis to mechanism—required for scientists and researchers to confidently incorporate this compound into their advanced research and development programs.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Methionine.

- Thermo Fisher Scientific. (2014, September 8). SAFETY DATA SHEET - DL-Methionine.

- Carl ROTH. (n.d.). Safety Data Sheet: DL-Methionine.

- Organic Syntheses. (n.d.). DL-Methionine.

- Google Patents. (n.d.). BRPI0920882B1 - “Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD”.

- NIST. (n.d.). DL-Methionine. In NIST Chemistry WebBook.

- PubMed. (2002). Molecular basis of the voltage-dependent gating of TREK-1, a mechano-sensitive K(+) channel.

- ResearchGate. (n.d.). TREK-1 is a stretch-activated K ϩ channel. ( A ) The right panel shows....

- PubMed. (1994). Reduction of DABS-L-methionine-dl-sulfoxide by protein methionine sulfoxide reductase from polymorphonuclear leukocytes: stereospecificity towards the l-sulfoxide.

- National Center for Biotechnology Information. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- PubMed. (2020). Discovery of an Inhibitor for the TREK-1 Channel Targeting an Intermediate Transition State of Channel Gating.

Sources

- 1. scbt.com [scbt.com]

- 2. DL-Methionine [webbook.nist.gov]

- 3. Discovery of an Inhibitor for the TREK-1 Channel Targeting an Intermediate Transition State of Channel Gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dl-Methionine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. carlroth.com [carlroth.com]

Spectroscopic Data of DL-Methioninol: A Technical Guide for Structural Elucidation

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for DL-Methioninol (2-amino-4-(methylthio)butan-1-ol), a chiral amino alcohol derived from the essential amino acid DL-methionine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles of spectroscopic interpretation to serve as a key reference for compound verification and quality control. We will explore the characteristic signatures of this compound in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the expected spectral features, causality behind the data, and standardized protocols for data acquisition, ensuring a framework of scientific integrity and experimental reproducibility.

Introduction to this compound: Structure and Analysis

This compound is the reduced alcohol analog of DL-methionine, where the carboxylic acid functional group is replaced by a primary alcohol. This structural modification significantly alters its chemical properties and, consequently, its spectroscopic signature. With a molecular formula of C₅H₁₃NOS and a molecular weight of 135.23 g/mol , its structure contains a primary amine, a primary alcohol, and a thioether side chain, making it a versatile chiral building block in pharmaceutical and chemical synthesis.[1][2]

The unambiguous structural confirmation of this compound is paramount for its application in regulated industries. Spectroscopic techniques provide a non-destructive and highly specific fingerprint of the molecule's structure.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, providing information on the connectivity and chemical environment of each atom.

-

IR Spectroscopy identifies the key functional groups present, confirming the conversion of the carboxylic acid to an alcohol.

-

Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.

This guide will detail the expected data from each of these techniques, providing a comprehensive spectroscopic profile of this compound.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the hydrogen and carbon skeletons.

¹H NMR Spectroscopy: Interpretation

The ¹H NMR spectrum provides a map of the different chemical environments of protons in the molecule. For this compound, we expect five distinct signals, plus exchangeable protons from the amine and alcohol groups. The chirality at the C2 position renders the adjacent methylene protons (at C1 and C3) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (S-CH₃ ) | ~2.10 | Singlet (s) | 3H |

| H-3 (-CH₂ -S) | ~2.55 | Triplet (t) | 2H |

| H-4 (-S-CH₂ -) | ~1.70 - 1.90 | Multiplet (m) | 2H |

| H-2 (-CH (NH₂)-) | ~3.10 | Multiplet (m) | 1H |

| H-1 (-CH₂ -OH) | ~3.45 and ~3.65 | Doublet of doublets (dd) | 2H |

| -NH₂ | Variable (Broad) | Singlet (s) | 2H |

| -OH | Variable (Broad) | Singlet (s) | 1H |

Causality of Assignments:

-

S-CH₃ (H-5): The singlet at ~2.10 ppm is highly characteristic of a methyl group attached to a sulfur atom. Its integration of 3H confirms this assignment.

-

-CH₂-S (H-3): These protons are adjacent to the sulfur atom, resulting in a downfield shift to ~2.55 ppm. They are coupled to the H-4 protons, leading to a triplet.

-

-CH₂-CH₂-S (H-4): This methylene group is further from the electron-withdrawing sulfur and is therefore more upfield. It is coupled to both H-3 and H-2, resulting in a complex multiplet.

-

CH(NH₂) (H-2): This methine proton is deshielded by both the amine and the hydroxymethyl group, placing its signal around 3.10 ppm.

-

CH₂-OH (H-1): These protons are adjacent to the chiral center (C2) and are thus diastereotopic. They will appear as two separate signals, each likely a doublet of doublets due to geminal coupling and coupling to H-2. The adjacent oxygen atom shifts them significantly downfield.

-

-NH₂ and -OH Protons: These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and may not be observed if D₂O is used as the solvent due to H-D exchange.

¹³C NMR Spectroscopy: Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, five signals are expected, corresponding to the five carbon atoms in the structure. This spectrum is particularly useful for confirming the reduction of the carboxylic acid to an alcohol.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 (C H₃-S) | ~15 | Typical for a methyl group attached to sulfur. |

| C-3 (-C H₂-S) | ~30 | Aliphatic carbon adjacent to sulfur. |

| C-4 (-S-C H₂-) | ~35 | Aliphatic carbon in the chain. |

| C-2 (-C H(NH₂)-) | ~55 | Carbon attached to the amine group. |

| C-1 (-C H₂-OH) | ~65 | Carbon attached to the hydroxyl group. |

Key Interpretive Insight: The most critical feature of this spectrum, when compared to that of DL-methionine, is the absence of a signal in the ~175 ppm region (characteristic of a carboxylic acid carbon) and the appearance of a new signal in the ~65 ppm region, which is definitive for the primary alcohol carbon (C-1). This single observation provides conclusive evidence of the successful chemical transformation.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for ensuring the accuracy and reproducibility of NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for observing exchangeable protons, or Chloroform-d (CDCl₃) if the sample is soluble).

-

Add a small amount of an internal standard, such as DSS or TMS, for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound is distinguished by the strong absorptions corresponding to its alcohol and amine groups.

Interpretation of Key Absorption Bands

The key diagnostic feature is the presence of a strong O-H stretching band and the absence of the characteristic C=O stretch of a carboxylic acid.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3400 - 3200 | O-H and N-H | Stretching | Strong, Broad |

| 2950 - 2850 | C-H (sp³) | Stretching | Medium-Strong |

| 1640 - 1550 | N-H | Bending (Scissoring) | Medium |

| 1470 - 1430 | C-H | Bending | Medium |

| 1050 - 1000 | C-O | Stretching | Strong |

Causality of Absorptions:

-

O-H and N-H Stretching: The region from 3400-3200 cm⁻¹ will be dominated by a broad, strong band resulting from the overlapping stretching vibrations of the O-H (alcohol) and N-H (amine) bonds. Hydrogen bonding contributes significantly to the broadening of this peak.

-

C-H Stretching: The sharp peaks between 2950 and 2850 cm⁻¹ are characteristic of stretching vibrations from the sp³-hybridized C-H bonds in the butyl chain and methyl group.

-

N-H Bending: The absorption around 1600 cm⁻¹ is due to the scissoring (bending) motion of the primary amine (-NH₂) group.

-

C-O Stretching: A strong, prominent peak in the fingerprint region, around 1050 cm⁻¹, corresponds to the C-O single bond stretching of the primary alcohol. This band is a key indicator of the alcohol functionality.

Experimental Protocol for IR (FTIR-ATR)

The Attenuated Total Reflectance (ATR) technique is a modern, simple method for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For a relatively small molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Fragmentation Analysis (Predicted EI-MS)

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 135.

-

Molecular Ion (M⁺•): m/z = 135

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable cleavage for amino alcohols is the bond between C1 and C2. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 u), leading to a stable iminium ion fragment.

-

Fragment: [M - 31]⁺ at m/z 104 (often the base peak).

-

-

Loss of Side Chain: Cleavage of the C3-C4 bond can lead to the loss of the methylthioethyl radical (•CH₂CH₂SCH₃, 75 u).

-

Fragment: [M - 75]⁺ at m/z 60 .

-

-

McLafferty-type Rearrangement: While less common for this structure, rearrangements can occur.

-

Visualization of Proposed Fragmentation

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion spray.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 136. Tandem MS (MS/MS) can be performed by isolating the m/z 136 ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions for further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. ¹³C NMR and IR spectroscopy are particularly powerful in confirming the conversion of the parent amino acid's carboxylic acid to the primary alcohol. ¹H NMR provides a detailed map of the proton environment, while mass spectrometry confirms the molecular weight and key structural motifs through fragmentation. The predictive data and standardized protocols outlined in this guide serve as an authoritative reference for researchers, ensuring data integrity and facilitating the confident use of this compound in scientific applications.

References

- PubChem. L-Methionine - Compound Summary.

- The International Pharmacopoeia. DL-Methionine (DL-Methioninum).

- NIST. DL-Methionine. in NIST Chemistry WebBook, SRD 69, eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology. [Link]

- Barcena, H. S., et al. (2003). Redox Inversion of Helicity in Propeller-Shaped Molecules Derived from S-Methyl Cysteine and Methioninol. Organic Letters, 5(5), 709-711. [Link]

- PubChem. L-Methioninol - Compound Summary.

- Tarabini, A., et al. (2002). Palladium(II) and platinum(II) complexes of dithiocarbamates and L-methioninol. Transition Metal Chemistry, 27, 197-201. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of DL-Methioninol for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of DL-Methioninol, a crucial parameter for its application in pharmaceutical development, cosmetics, and biochemical research.[1] As a derivative of the essential amino acid methionine, understanding its behavior in various solvents is paramount for formulation design, reaction chemistry, and purification processes.[2] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing this compound's solubility, detailed experimental protocols for its determination, and insights into the interpretation of solubility data.

Understanding this compound: A Primer

This compound, with the chemical formula C₅H₁₃NOS, is a chiral amino alcohol.[3] Its structure incorporates a primary alcohol (-CH₂OH) group in place of the carboxylic acid group of methionine, alongside a primary amine (-NH₂) and a thioether (-S-CH₃) side chain. This unique combination of functional groups dictates its physicochemical properties, including its solubility profile. Its applications are diverse, ranging from a precursor in the synthesis of pharmaceutical compounds to a component in skincare formulations due to its antioxidant properties.[1]

The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] For this compound, its solubility is a nuanced interplay of several factors:

-

Polarity and Hydrogen Bonding: The presence of the hydroxyl (-OH) and amine (-NH₂) groups makes this compound a polar molecule capable of forming strong hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors. Consequently, this compound is expected to exhibit good solubility in polar protic solvents such as water, ethanol, and methanol, which can also engage in hydrogen bonding.[6][7]

-

Solvent Polarity Spectrum: In polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO), which possess a dipole moment but lack O-H or N-H bonds, the solubility of this compound will be influenced by dipole-dipole interactions. While likely soluble, the extent may be less than in protic solvents. In nonpolar solvents such as hexane or toluene, which lack significant polarity, the solubility of this compound is anticipated to be low due to the unfavorable energetics of disrupting the strong intermolecular forces in the solid this compound lattice without the compensating formation of strong solute-solvent interactions.

-

Effect of Temperature: The dissolution of most solid compounds, including this compound, is an endothermic process. Therefore, increasing the temperature generally increases the kinetic energy of both the solute and solvent molecules, facilitating the breaking of lattice forces and enhancing solubility.[8]

-

Influence of pH: As an amino alcohol, this compound possesses a basic amine group. In acidic aqueous solutions, this amine group will be protonated to form a cationic species (R-NH₃⁺). This ionization significantly increases the polarity of the molecule and its ability to interact with water, thereby enhancing its aqueous solubility.[6][9] Conversely, in strongly basic solutions, the hydroxyl group could potentially be deprotonated, though this would require a very high pH.

Anticipated Solubility Profile of this compound: An Illustrative Guide

| Solvent | Solvent Class | Expected Solubility | Primary Intermolecular Forces |

| Water | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Methanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Isopropanol | Polar Protic | Moderate | Hydrogen Bonding, Dipole-Dipole |

| Acetone | Polar Aprotic | Moderate to Low | Dipole-Dipole |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Dipole-Dipole |

| Acetonitrile | Polar Aprotic | Low | Dipole-Dipole |

| Dichloromethane | Weakly Polar | Low | Dipole-Dipole, London Dispersion |

| Hexane | Nonpolar | Very Low | London Dispersion Forces |

| Toluene | Nonpolar | Very Low | London Dispersion Forces, π-stacking |

Disclaimer: This table presents a qualitative prediction of solubility. Actual quantitative solubility should be determined experimentally.

Experimental Determination of this compound Solubility: A Validated Protocol

The equilibrium solubility or "shake-flask" method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[10] This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)[11]

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of dissolved this compound has plateaued.

-

-

Phase Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution to determine its mass.

-

Dilute the saturated solution gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the concentration of the diluted sample and the dilution factor.

-

Self-Validation and Trustworthiness

-

Approaching Equilibrium from Both Sides: For critical applications, equilibrium can be confirmed by approaching it from both undersaturation (as described above) and supersaturation. A supersaturated solution can be prepared by dissolving this compound at a higher temperature and then allowing it to cool to the experimental temperature while agitating. The final concentrations from both approaches should converge.[12]

-

Solid Phase Characterization: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration period.[12]

Visualizing the Process and Principles

Experimental Workflow for Solubility Determination

Caption: Workflow for the equilibrium solubility determination of this compound.

Molecular Interactions Influencing Solubility

Caption: Dominant intermolecular forces governing this compound's solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by its polar functional groups and the nature of the solvent. While it is expected to be highly soluble in polar protic solvents, its solubility diminishes in less polar and nonpolar media. For researchers and drug development professionals, a thorough experimental determination of solubility is indispensable. The protocol outlined in this guide provides a robust framework for obtaining accurate and reliable solubility data, which is foundational for the successful application of this compound in various scientific and industrial fields.

References

- J&K Scientific LLC. This compound | 16720-80-2. [Link]

- ACS Publications. Thermodynamic Modeling of Several Aqueous Alkanol Solutions Containing Amino Acids with the Perturbed-Chain Statistical Associated Fluid Theory Equation of State | Industrial & Engineering Chemistry Research. [Link]

- DTU Research Database.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?[Link]

- Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- EXPERIMENT 1 DETERMIN

- PubMed Central. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

- ACS Publications.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

- Khan Academy. Solubility of organic compounds. [Link]

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- Lund University Publications.

- Variation in the solubility of DL‐methionine with ethanol concentr

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- DL-Methionine (DL-Methioninum). [Link]

- ResearchGate. Solubility of Amino Acids, Sugars, and Proteins. [Link]

- ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research. [Link]

- The Solubility of Amino Acids in Various Solvent Systems. [Link]

- ResearchGate. Thermodynamics and ANN models for predication of the equilibrium CO 2 solubility in aqueous 3-dimethylamino-1-propanol solution | Request PDF. [Link]

- NIH.

- Frontiers.

- Wikipedia. Methionine. [Link]

- PubChem. L-Methionine | C5H11NO2S | CID 6137. [Link]

- Solubilities of Amino Acids in Different Mixed Solvents. [Link]

- PubMed. Methionine in and out of proteins: targets for drug design. [Link]

- NIH.

- WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. improvedpharma.com [improvedpharma.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Degradation of DL-Methioninol

This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of DL-Methioninol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge from related compounds to offer insights into the behavior of this compound under thermal stress. Due to the limited availability of direct experimental data for this compound, this guide leverages established principles of organic chemistry and data from analogous structures, such as DL-methionine and other amino alcohols, to provide a predictive framework for its thermal decomposition.

Introduction to this compound